molecular formula C11H15N3O2 B8304638 N2,N2-Dimethyl-6-nitro-2,5-indanediamine

N2,N2-Dimethyl-6-nitro-2,5-indanediamine

Cat. No. B8304638
M. Wt: 221.26 g/mol
InChI Key: PELHSEUSMRWBNK-UHFFFAOYSA-N
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Description

N2,N2-Dimethyl-6-nitro-2,5-indanediamine is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N2,N2-Dimethyl-6-nitro-2,5-indanediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N2-Dimethyl-6-nitro-2,5-indanediamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-N,2-N-dimethyl-6-nitro-2,3-dihydro-1H-indene-2,5-diamine

InChI

InChI=1S/C11H15N3O2/c1-13(2)9-3-7-5-10(12)11(14(15)16)6-8(7)4-9/h5-6,9H,3-4,12H2,1-2H3

InChI Key

PELHSEUSMRWBNK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CC2=CC(=C(C=C2C1)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(=O)Nc1cc2c(cc1[N+](=O)[O-])CC(N(C)C)C2
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CC(=O)Nc1ccc2c(c1)CC(N(C)C)C2
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reactant
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Name
CC(=O)Nc1ccc2c(c1[N+](=O)[O-])CC(N(C)C)C2
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reactant
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Synthesis routes and methods II

Procedure details

A solution of cHNO3 (70%, 13.4 mL, 211 mmol) in TFA (15 mL) was added dropwise to a stirred solution of acetamide 109 (15.38 g, 70.5 mmol) in TFA (120 mL) and the solution stirred at 20° C. for 16 h. The solution was poured into ice/water (1.2 L) and the pH adjusted to 10 with cNH3. The mixture was extracted with DCM (4×150 mL), the combined organic fraction dried and the solvent evaporated. The residue was filtered through a short column of silica, eluting with a gradient (0-15%) of MeOH/DCM, to give a 6:1 mixture of N-[2-(dimethylamino)-6-nitro-2,3-dihydro-1H-inden-5-yl]acetamide and N-[2-(dimethylamino)-4-nitro-2,3-dihydro-1H-inden-5-yl]acetamide (16.7 g, 90%). A solution of the acetamide mixture (16.7 g, 63.4 mmol) in EtOH (300 mL) and cHCl (70 mL) was stirred at reflux temperature for 4 h. The mixture was cooled and the EtOH evaporated. The mixture was diluted with water (200 mL) and the pH adjusted to 9 with cNH3. The precipitate was filtered, washed with water (40 mL), dried and recrystallised from EtOAc/pet. ether to give pure 6-nitroaniline 110 (8.12 g, 52%) as a red solid: mp 19-121° C.; 1H NMR δ 7.91 (s, 1H, H-7), 6.61 (s, 1H, H-4), 6.00 (br s, 2H, NH2), 2.95-3.06 (m, 3H, H-2, CH2), 2.74-2.84 (m, 2H, CH2), 2.29 [s, 6H, N(CH3)2]; 13C NMR δ 151.8, 144.4, 131.6, 131.4, 121.0, 113.6, 67.8, 43.8 (2), 37.9, 36.2. Anal. calcd for C11H15N3O2: C, 59.7; H, 6.8; N, 19.0. Found: C, 59.5; H, 6.9; N, 18.9%.
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
N-[2-(dimethylamino)-6-nitro-2,3-dihydro-1H-inden-5-yl]acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-[2-(dimethylamino)-4-nitro-2,3-dihydro-1H-inden-5-yl]acetamide
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
acetamide
Quantity
15.38 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Yield
52%

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